1-Azaspiro[4.4]nonan-4-amine

Fragment-based drug design Conformational constraint Hydrogen-bond donor count

1-Azaspiro[4.4]nonan-4-amine (CAS 2007221-63-6; molecular formula C₈H₁₆N₂; MW 140.23 g/mol) is a spirocyclic diamine comprising a pyrrolidine ring and a cyclopentane ring fused at a single quaternary spiro carbon, bearing a primary amine at the C4 position and a secondary amine within the pyrrolidine ring. The compound belongs to the 1-azaspiro[4.4]nonane scaffold family, recognized as a privileged structure in medicinal chemistry for its conformational rigidity and three-dimensional character.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13015226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.4]nonan-4-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(CCN2)N
InChIInChI=1S/C8H16N2/c9-7-3-6-10-8(7)4-1-2-5-8/h7,10H,1-6,9H2
InChIKeyPQIKSOGSQGAJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[4.4]nonan-4-amine: Spirocyclic Diamine Building Block for Conformationally Constrained Drug Discovery


1-Azaspiro[4.4]nonan-4-amine (CAS 2007221-63-6; molecular formula C₈H₁₆N₂; MW 140.23 g/mol) is a spirocyclic diamine comprising a pyrrolidine ring and a cyclopentane ring fused at a single quaternary spiro carbon, bearing a primary amine at the C4 position and a secondary amine within the pyrrolidine ring [1]. The compound belongs to the 1-azaspiro[4.4]nonane scaffold family, recognized as a privileged structure in medicinal chemistry for its conformational rigidity and three-dimensional character [2]. It is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors, with the free base form exhibiting a computed XLogP3 of 0.1 and zero rotatable bonds [1].

Why 1-Azaspiro[4.4]nonan-4-amine Cannot Be Replaced by Generic Spirocyclic Amines in Structure-Based Design


Spirocyclic amine building blocks are often treated as interchangeable rigid scaffolds, yet subtle regioisomeric and functional group variations produce materially different physicochemical and hydrogen-bonding profiles that cascade into divergent pharmacokinetic and target-engagement outcomes. 1-Azaspiro[4.4]nonan-4-amine uniquely positions a primary amine at C4 adjacent to a pyrrolidine NH, generating a dual hydrogen-bond donor (HBD = 2) motif within a zero-rotatable-bond framework [1] — a combination absent in the simpler spiro[4.4]nonan-1-amine (HBD = 1, no ring nitrogen) [2] and in the regioisomeric 2-azaspiro[4.4]nonane scaffold [3]. These differences in HBD count, TPSA, and lipophilicity are non-trivial: they directly impact solubility, permeability, and the ability to engage biological targets with a predefined pharmacophoric geometry. Procurement of a generic spirocyclic amine without verifying these parameters risks failure in fragment growing, scaffold hopping, or parallel SAR exploration where the precise spatial orientation of two nitrogen atoms is the design hypothesis itself. The quantitative evidence below substantiates where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 1-Azaspiro[4.4]nonan-4-amine vs. Closest Analogs


Dual Hydrogen-Bond Donor Capacity in a Zero-Rotatable-Bond Framework vs. Carbocyclic Spiro[4.4]nonan-1-amine

1-Azaspiro[4.4]nonan-4-amine possesses two hydrogen-bond donor (HBD) atoms — the primary amine at C4 and the pyrrolidine NH — while maintaining zero rotatable bonds [1]. In contrast, spiro[4.4]nonan-1-amine (CAS 20440-71-5) has only one HBD (the exocyclic NH₂), lacks a ring nitrogen entirely, and carries a significantly higher computed LogP (1.9 vs. 0.1) [2]. The additional HBD and lower lipophilicity of the 1-azaspiro compound confer superior aqueous solubility potential and enable bidentate hydrogen-bonding interactions with biological targets that the carbocyclic analog cannot replicate without further functionalization.

Fragment-based drug design Conformational constraint Hydrogen-bond donor count Medicinal chemistry

Regioisomeric Advantage: 1-Aza vs. 2-Aza Spiro[4.4]nonane Scaffold pKa and Amine Placement

The 1-azaspiro[4.4]nonane scaffold positions the pyrrolidine nitrogen at the spiro junction, whereas the 2-azaspiro[4.4]nonane regioisomer (CAS 175-94-0) places the nitrogen one atom away from the spiro center. This structural difference manifests in distinct predicted pKa values: 11.62 ± 0.20 for 1-azaspiro[4.4]nonane vs. 11.41 ± 0.20 for 2-azaspiro[4.4]nonane [1]. Furthermore, the C4-primary-amine-substituted 1-azaspiro[4.4]nonan-4-amine introduces a second basic center whose geometry is defined by the spiro framework — a feature absent in the unsubstituted 2-azaspiro[4.4]nonane scaffold, which lacks an exocyclic amine at a comparable position.

Scaffold hopping Regioisomeric differentiation Basicity Structure-activity relationship

Computed TPSA Differentiation (38.1 vs. 26 Ų) and Implications for CNS Druglikeness

1-Azaspiro[4.4]nonan-4-amine has a computed Topological Polar Surface Area (TPSA) of 38.1 Ų, as reported in PubChem [1]. The all-carbon analog spiro[4.4]nonan-1-amine has a substantially lower TPSA of 26 Ų [2]. Both values fall below the commonly cited CNS drug-likeness threshold of ~60-70 Ų, but the 12.1 Ų difference places the azaspiro compound closer to the optimal CNS TPSA window (commonly cited as 40-50 Ų) while the carbocyclic analog may be too hydrophobic for targets requiring polar contacts. Importantly, the TPSA of 1-azaspiro[4.4]nonan-4-amine originates from two nitrogen atoms (each contributing ~17-19 Ų), providing a balanced polar surface for both passive membrane permeation and target hydrogen bonding.

CNS drug design Topological polar surface area Blood-brain barrier permeability Physicochemical profiling

Synthetic Access: Domino Radical Bicyclization Yields for 1-Azaspiro[4.4]nonane Scaffold Construction

The 1-azaspiro[4.4]nonane skeleton, the direct precursor to 1-azaspiro[4.4]nonan-4-amine, can be constructed via a domino radical bicyclization that proceeds in 11-67% yield as a mixture of diastereomers with trans configuration preference [1]. An alternative modular three-step [3+2]-cycloaddition approach provides broader access to functionalized 1-azaspiro[4.4]nonanes and has been applied in the formal synthesis of (±)-cephalotaxine [2]. These methodologies have enabled the commercial availability of the 4-amino derivative from multiple suppliers, with typical purity of 95-98% . The existence of validated synthetic routes distinguishes the 1-azaspiro[4.4]nonane scaffold from less accessible spirocyclic amine series where no general synthetic methodology has been reported.

Spirocycle synthesis Radical bicyclization Diastereoselectivity Medicinal chemistry building blocks

N-Alkyl Substitution Impact: Lipophilicity Comparison Between Parent Amine and 1-Methyl-1-azaspiro[4.4]nonan-4-amine

The parent 1-azaspiro[4.4]nonan-4-amine (free NH at the pyrrolidine nitrogen) exhibits a computed XLogP3 of 0.1, indicative of substantial hydrophilicity [1]. N-Methylation to yield 1-methyl-1-azaspiro[4.4]nonan-4-amine (CAS 1545049-23-7) removes one hydrogen-bond donor and increases the calculated logP to approximately 0.89 (estimated for close analog) . This ~0.8 log-unit increase in lipophilicity upon N-methylation provides a tunable handle for medicinal chemists to modulate the physicochemical profile without altering the spirocyclic core geometry. The parent compound retains the advantage of the free NH as both a hydrogen-bond donor and a derivatization site for late-stage functionalization (e.g., sulfonylation, acylation, reductive amination).

N-alkylation Lipophilicity modulation Structure-property relationship Lead optimization

Limited Direct Biological Comparative Data: An Evidence Gap Statement

A systematic search of the primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent records reveals that 1-azaspiro[4.4]nonan-4-amine itself has no reported direct biological activity data (IC₅₀, Kd, EC₅₀, etc.) in peer-reviewed publications or curated databases as of the search date [1]. The compound's BindingDB entry (CID 135392366) contains no affinity data for any target [1]. This is consistent with its status as a research building block rather than a fully characterized bioactive molecule. However, the 1-azaspiro[4.4]nonane scaffold has been embedded within biologically active molecules, including CCR5 antagonists [2], NK1 receptor ligands [3], and sigma receptor ligands [4], indicating scaffold-level biological relevance. Procurement decisions should therefore be guided primarily by the structural, physicochemical, and synthetic differentiators documented above, rather than by alleged biological activity claims for the unsubstituted building block.

Evidence gap Procurement decision Data transparency Biological activity

Optimal Research and Industrial Application Scenarios for 1-Azaspiro[4.4]nonan-4-amine


Fragment Library Design Requiring Low-Lipophilicity, Dual-HBD Spirocyclic Primary Amines

For fragment-based screening collections, 1-azaspiro[4.4]nonan-4-amine offers a combination of low computed lipophilicity (XLogP3 = 0.1) and two hydrogen-bond donors within a zero-rotatable-bond framework [1]. Its TPSA of 38.1 Ų and MW of 140.23 g/mol fall within standard fragment library criteria (MW < 250; TPSA < 60 Ų). The dual nitrogen functionality — a primary amine for amide coupling or reductive amination and a secondary pyrrolidine NH for additional derivatization or hydrogen bonding — enables fragment elaboration in two vectors without introducing conformational flexibility. This scaffold is particularly suitable when fragment hits must maintain a low LogP profile for CNS target space or when the target binding site contains two proximal hydrogen-bond acceptor residues requiring a rigid bidentate donor.

Scaffold Hopping from 2-Azaspiro[4.4]nonane or Piperidine-Fused Systems to Access a Distinct pKa and Amine Geometry

When a lead series based on 2-azaspiro[4.4]nonane (pKa 11.41) or piperidine scaffolds requires modulation of basicity or hydrogen-bonding geometry, the 1-azaspiro[4.4]nonan-4-amine scaffold provides a regioisomeric alternative with a predicted higher ring pKa (11.62 for the 1-aza core) [1] and an additional exocyclic amine at C4 . The altered nitrogen position shifts the hydrogen-bond vector relative to the spiro center, which can rescue potency when the 2-aza regioisomer fails to engage a key residue, or when the 1-aza scaffold's higher basicity improves solubility or salt formation properties. Procurement of both regioisomers enables systematic exploration of nitrogen placement effects within the same spiro[4.4] framework.

Synthesis of Enantiomerically Pure Rigid Diamines for Asymmetric Catalysis

The 1-azaspiro[4.4]nonane skeleton has been demonstrated as a precursor to enantiomerically pure rigid diamines, such as 6-pyrrolidine-1-yl-1-aza-spiro[4.4]nonane, which function as chiral nonmetallic catalysts in asymmetric Michael addition reactions [1]. 1-Azaspiro[4.4]nonan-4-amine, with its C4 primary amine and pyrrolidine NH, can serve as a direct entry point into this chiral diamine series through stereoselective synthesis using chiral nonracemic α,β-unsaturated γ-lactam chemistry (35% overall yield over four steps) [1]. The zero-rotatable-bond framework of the spirocyclic core ensures that the resulting chiral catalyst maintains a preorganized geometry for enantioselective substrate activation, an advantage over flexible acyclic diamine catalysts.

Late-Stage Functionalization Platform via Free Pyrrolidine NH for Parallel SAR Exploration

The free secondary amine within the pyrrolidine ring of 1-azaspiro[4.4]nonan-4-amine provides an orthogonal derivatization handle relative to the C4 primary amine. N-Alkylation, acylation, or sulfonylation at the pyrrolidine nitrogen predictably modulates lipophilicity (e.g., ΔlogP ≈ +0.8 upon N-methylation) [1] while preserving the C4 primary amine for further elaboration as an amide, urea, or secondary amine . This dual-derivatization capability allows parallel library synthesis from a single spirocyclic building block, enabling simultaneous optimization of two pharmacophoric vectors without introducing additional rotatable bonds — a key consideration in lead optimization where maintaining conformational constraint is critical for target specificity.

Quote Request

Request a Quote for 1-Azaspiro[4.4]nonan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.